molecular formula C10H10N2O B12926827 (R)-4-Aminochromane-6-carbonitrile CAS No. 1228570-34-0

(R)-4-Aminochromane-6-carbonitrile

Cat. No.: B12926827
CAS No.: 1228570-34-0
M. Wt: 174.20 g/mol
InChI Key: CJCVXXBBYAULKR-SECBINFHSA-N
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Description

®-4-Aminochromane-6-carbonitrile is a chiral organic compound with a unique structure that includes a chromane ring system substituted with an amino group and a nitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a substituted phenol and a nitrile-containing reagent, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of ®-4-Aminochromane-6-carbonitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to minimize by-products and waste.

Types of Reactions:

    Oxidation: ®-4-Aminochromane-6-carbonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromane derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: ®-4-Aminochromane-6-carbonitrile is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology and Medicine: In biological research, ®-4-Aminochromane-6-carbonitrile is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Industry: The compound is also used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ®-4-Aminochromane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Aminochromane: Lacks the nitrile group, which may result in different reactivity and biological activity.

    6-Cyanochromane: Contains a nitrile group but lacks the amino group, affecting its chemical properties and applications.

Uniqueness: ®-4-Aminochromane-6-carbonitrile’s combination of amino and nitrile groups within the chromane ring system provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields.

Properties

CAS No.

1228570-34-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m1/s1

InChI Key

CJCVXXBBYAULKR-SECBINFHSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

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